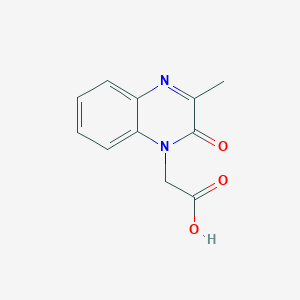![molecular formula C12H16ClNO B1421626 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide CAS No. 1183650-81-8](/img/structure/B1421626.png)
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide
Descripción general
Descripción
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide is an aromatic amide with a molecular weight of 225.72 . It is functionally related to chloroacetic acid . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-10(2)14-12(15)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.72 .Aplicaciones Científicas De Investigación
Metabolic Pathways and Carcinogenicity
- 2-Chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide (CMEPA), derived from chloroacetamide herbicides like acetochlor and metolachlor, is metabolized in the liver. It's part of a metabolic pathway leading to dialkylbenzoquinone imine, a proposed carcinogenic product. This pathway involves bioactivation through para-hydroxylation and subsequent oxidation (Coleman et al., 2000).
Structural Analysis
- The structure of 2-Chloro-N-(3-methylphenyl)acetamide, a similar compound, shows distinct molecular conformations and intermolecular hydrogen bonds, which are key in understanding its chemical behavior (Gowda et al., 2007).
- Studies on halogenated C,N-diarylacetamides, which include compounds similar to this compound, have revealed insights into their molecular conformations and supramolecular assembly, which are crucial for their application in various fields (Nayak et al., 2014).
Pharmacological Characterization
- While not directly related to this compound, research on structurally similar compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine has helped in understanding the pharmacological properties of acetamides, which can guide future research on the target compound (Grimwood et al., 2011).
Synthesis and Chemical Properties
- The synthesis of various acetamide derivatives, including those structurally related to this compound, provides insights into the chemical properties and potential applications of these compounds in different scientific fields (Jing, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-10(2)14-12(15)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPZGCPCZOVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



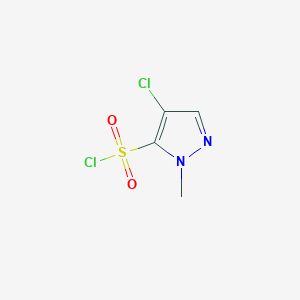

![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)

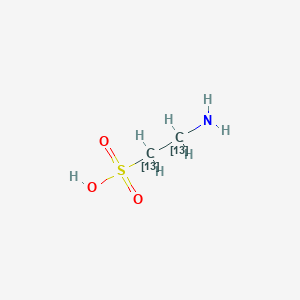
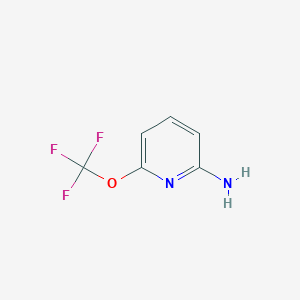
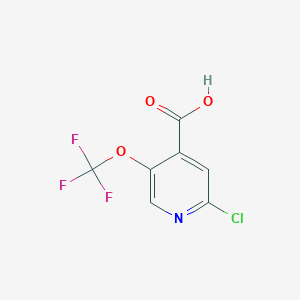

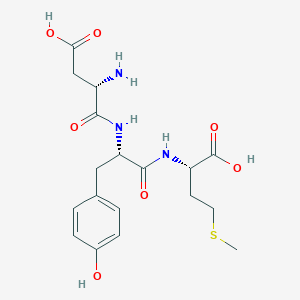

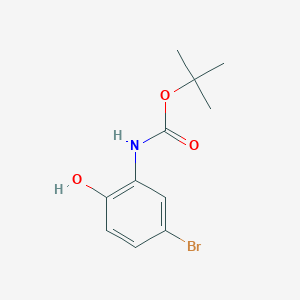

![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)
